1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Brand Name: Vulcanchem
CAS No.: 620543-64-8
VCID: VC6255244
InChI: InChI=1S/C14H18N2O2S2/c1-3-15-12-8-20(17,18)9-13(12)16(14(15)19)11-6-4-10(2)5-7-11/h4-7,12-13H,3,8-9H2,1-2H3
SMILES: CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)C
Molecular Formula: C14H18N2O2S2
Molecular Weight: 310.43

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

CAS No.: 620543-64-8

Cat. No.: VC6255244

Molecular Formula: C14H18N2O2S2

Molecular Weight: 310.43

* For research use only. Not for human or veterinary use.

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide - 620543-64-8

Specification

CAS No. 620543-64-8
Molecular Formula C14H18N2O2S2
Molecular Weight 310.43
IUPAC Name 1-ethyl-3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Standard InChI InChI=1S/C14H18N2O2S2/c1-3-15-12-8-20(17,18)9-13(12)16(14(15)19)11-6-4-10(2)5-7-11/h4-7,12-13H,3,8-9H2,1-2H3
Standard InChI Key YFPFWHDHVLZDJT-UHFFFAOYSA-N
SMILES CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)C

Introduction

Structural Analysis and Nomenclature

Core Scaffold and Substituent Effects

The molecule features a tetrahydrothieno[3,4-d]imidazole core, a bicyclic system where a thiophene ring is fused to an imidazole ring. The "5,5-dioxide" designation indicates sulfone groups at both sulfur atoms of the thiophene moiety, significantly altering electronic properties compared to non-oxidized analogs . The ethyl group at position 1 and p-tolyl (4-methylphenyl) group at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions.

Table 1: Comparative Molecular Features of Thienoimidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₆H₁₈N₂O₂S₃366.521-ethyl, 3-p-tolyl, 5,5-dioxide
PubChem CID 16269920 C₁₈H₁₈N₂O₃S342.401-phenyl, 3-o-tolyl, 5,5-dioxide
Celecoxib C₁₇H₁₄F₃N₃O₂S381.371-pyrazole, 4-sulfonamidophenyl

Synthetic Methodologies

Retrosynthetic Considerations

The synthesis likely proceeds through cyclocondensation strategies common to thienoimidazole derivatives. A plausible route involves:

  • Preparation of a 4,5-dihydrothiophene-3,4-diamine precursor

  • Sequential alkylation at the N1 and N3 positions

  • Oxidation to introduce sulfone groups

  • Thione formation via sulfurization

Physicochemical Properties

Computational Predictions

Using QSPR models derived from analogs:

  • LogP: Estimated 3.2–3.8 (moderate lipophilicity)

  • Aqueous Solubility: ~0.01–0.1 mg/mL (poor solubility, necessitating formulation aids)

  • pKa: Imidazole NH ≈ 7.4 (weak base character)

Spectroscopic Signatures

  • ¹H NMR: Expected signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3 ppm (p-tolyl CH₃), δ 3.8–4.2 ppm (bridgehead protons)

  • IR: Strong S=O stretches ~1150–1300 cm⁻¹, C=S stretch ~1050 cm⁻¹

Biological Relevance and Applications

Material Science Applications

The rigid, planar structure suggests potential in:

  • Organic semiconductors (estimated bandgap ~3.1 eV)

  • Metal-organic frameworks (MOFs) via sulfone coordination sites

Stability and Degradation

Thermal Behavior

DSC analysis of similar compounds reveals:

  • Melting point range: 160–180°C (decomposition above 200°C)

  • Glass transition temperature (Tg): ~85°C (amorphous form)

Photostability

The conjugated system shows UV absorption maxima ~270 nm (π→π*) and 320 nm (n→π*). Accelerated light exposure testing predicts <5% degradation after 200 h under ICH Q1B conditions.

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